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Compound of Interest

Compound Name:
[(4-Methyl-3-

nitrobenzoyl)amino]acetic acid

CAS No.: 298186-73-9

Cat. No.: B3370028

Get Quote

Executive Summary
Nitro-substituted hippuric acid derivatives represent a specialized class of

-benzoylglycine analogs that bridge the gap between renal physiology probes and potent
medicinal agents. While the parent compound, hippuric acid, is primarily known as a metabolic
conjugate of benzoic acid, the introduction of a nitro group (

) at the ortho, meta, or para positions of the benzoyl ring dramatically alters the molecule's
electronic and lipophilic profile.

This guide analyzes the dual utility of these compounds:

As Pharmacological Scaffolds: Derivatives (hydrazides, oxadiazoles) exhibit significant

antimicrobial and urease-inhibitory activities, leveraging the electron-withdrawing nitro group

to enhance target binding and prodrug activation.

As Renal Probes:p-Nitrohippuric acid serves as the immediate synthetic precursor to p-

aminohippuric acid (PAH), the gold standard for measuring renal plasma flow, and itself
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interacts with Organic Anion Transporters (OATs).

Chemical Foundation & Synthesis
Structural Chemistry
The core structure consists of a glycine moiety amide-linked to a nitro-substituted phenyl ring.

The position of the nitro group is critical for biological activity due to its strong electron-

withdrawing nature (Hammett

constants:

,

), which reduces the electron density of the amide bond and increases the acidity of the
carboxylic tail.

Synthesis Protocol (Schotten-Baumann Reaction)
The standard synthesis involves the acylation of glycine with nitrobenzoyl chloride under basic

conditions.

Reagents:

Glycine (1.0 eq)

Nitrobenzoyl chloride (o-, m-, or p- isomer) (1.0 eq)

Sodium Hydroxide (10% aqueous solution)

HCl (for acidification)

Workflow Diagram:

Reagents:
Glycine + NaOH

Intermediate:
Sodium Glycinate

Deprotonation Step 1: Acylation
(+ p-Nitrobenzoyl Chloride)

Nucleophilic Attack Step 2: Acidification
(+ HCl)

Precipitation Product:
p-Nitrohippuric Acid

Filtration & Recrystallization

Click to download full resolution via product page

Figure 1: Synthetic pathway for p-nitrohippuric acid via the Schotten-Baumann reaction.
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Pharmacological Profile: Antimicrobial & Antifungal
Activity[1][2][3][4]
While simple nitrohippuric acids show modest direct antimicrobial activity, their hydrazide and

heterocyclic derivatives are potent agents. The nitro group facilitates reduction-mediated

toxicity in anaerobic bacteria and enhances lipophilicity for membrane penetration in fungi.

Mechanism of Action
The antimicrobial efficacy of nitro-substituted derivatives often relies on the "Trojan Horse"

mechanism or specific enzyme inhibition:

Nitro-Reduction: In anaerobic environments (e.g., H. pylori niches), the nitro group is

enzymatically reduced to nitroso and hydroxylamine intermediates. These reactive species

damage bacterial DNA.

Lipophilicity Modulation: The nitro group increases the partition coefficient (

), allowing the molecule to penetrate the mycobacterial cell wall or fungal membrane more
effectively than the unsubstituted parent.

Key Data: Hydrazide Derivatives
Research indicates that hydrazide-hydrazone derivatives of nitrohippuric acid exhibit

bactericidal activity against Gram-positive pathogens.[1]
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Compound Class Target Organism
MIC Range (

g/mL)
Mechanism Note

p-Nitrohippuric

hydrazide
S. aureus 3.91 - 15.6 Membrane disruption

m-Nitrohippuric

hydrazide
B. subtilis 1.95 - 7.8

DNA gyrase

interference

Hippuric-Oxadiazole

hybrid
C. albicans 12.5 - 50.0

Ergosterol

biosynthesis inhibition

Simple p-Nitrohippuric

acid
E. coli >100 (Inactive)

Poor uptake without

modification

Enzyme Inhibition: The Urease Target
A critical application of nitro-hippuric derivatives is the inhibition of Urease (EC 3.5.1.5), a

virulence factor for Helicobacter pylori.

Urease Inhibition Mechanism
H. pylori uses urease to hydrolyze urea into ammonia, neutralizing gastric acid. Nitro-

substituted hippurates, particularly those modified with hydroxamic acid moieties, act as

competitive inhibitors. The nitro group's electron-withdrawing capacity stabilizes the binding of

the inhibitor to the nickel (Ni

) active site of the enzyme.

Signaling Pathway of Inhibition:
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Figure 2: Mechanism of urease inhibition by nitro-hippuric acid derivatives preventing H. pylori

survival.

Renal Physiology & Transport[6][7]
p-Nitrohippuric Acid as a Probe
p-Nitrohippuric acid is the direct precursor to p-aminohippuric acid (PAH). In renal physiology

research, the nitro-variant is often used to study the specificity of Organic Anion Transporters

(OAT1 and OAT3).

Transport Efficiency:p-Nitrohippurate is actively secreted by the proximal tubule but with

slightly lower affinity (
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) than PAH.

Metabolic Stability: Unlike PAH, the nitro group is resistant to acetylation in the kidney,

making it a stable probe for specific transport assays.

Hippuricase Hydrolysis Test
Certain bacteria (e.g., Campylobacter jejuni, Group B Streptococci) possess the enzyme

hippuricase (hippurate hydrolase).[2][3][4]

Reaction: Nitrohippuric acid + H

O

Nitrobenzoic acid + Glycine.

Diagnostic Use: The release of glycine is detected via ninhydrin oxidation (purple color).[2][5]

The nitro-substituent does not prevent hydrolysis, confirming that the enzyme tolerates steric

bulk at the para position.

Experimental Protocols
Protocol A: Synthesis of p-Nitrohippuric Acid
Objective: To synthesize high-purity p-nitrohippuric acid for biological assay.

Dissolution: Dissolve 0.1 mol of Glycine in 100 mL of 10% NaOH in a round-bottom flask.

Addition: Slowly add 0.1 mol of p-nitrobenzoyl chloride in small portions while stirring

vigorously.

Reaction: Maintain temperature at <30°C. Stir for 1 hour until the odor of acid chloride

disappears.

Precipitation: Pour the solution into a beaker containing 50g of crushed ice and 20 mL of

concentrated HCl. The p-nitrohippuric acid will precipitate as a pale yellow solid.

Purification: Filter the solid and wash with cold water. Recrystallize from boiling water.[6]

Yield Expectation: 75-85%
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Melting Point: 129-131°C

Protocol B: Urease Inhibition Assay (Berthelot Method)
Objective: Quantify the IC

of the derivative against Jack Bean Urease.

Preparation: Prepare a stock solution of the nitro-hippuric derivative in DMSO.

Incubation: Mix 10

L of inhibitor solution with 10

L of Urease enzyme solution (5 U/mL). Incubate at 37°C for 15 minutes.

Substrate Addition: Add 40

L of Urea buffer (100 mM in phosphate buffer, pH 6.8).

Reaction: Incubate for 15 minutes.

Detection: Add phenol-hypochlorite reagents (Berthelot reagents) to detect ammonia

production. Measure absorbance at 625 nm.

Calculation:

.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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